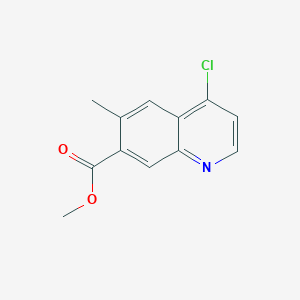
2-(Pyridin-3-yl)oxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-3-yl)oxazole-5-carboxylic acid is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)oxazole-5-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, or O2 gas .
Industrial Production Methods
the use of flow chemistry and continuous processing techniques, such as those involving manganese dioxide packed reactors, can potentially be scaled up for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-3-yl)oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents.
Substitution: Palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: DBU, bromotrichloromethane, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, O2 gas.
Substitution reagents: Palladium catalysts, iodo-, bromo-, and chloro(hetero)aromatics.
Major Products
The major products formed from these reactions include various substituted oxazoles and pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-3-yl)oxazole-5-carboxylic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(Pyridin-3-yl)oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyridine and oxazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, leading to modulation of their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Pyridin-3-yl)oxazole-5-carboxylic acid include:
- 2-(Pyridin-2-yl)oxazole-5-carboxylic acid .
- 2-(Pyridin-4-yl)oxazole-5-carboxylic acid .
- 3-(Pyridin-3-yl)oxazole-5-carboxylic acid .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyridine and oxazole rings provides a versatile scaffold for the development of new compounds with diverse applications .
Eigenschaften
IUPAC Name |
2-pyridin-3-yl-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-5-11-8(14-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXOOUZWQBIVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


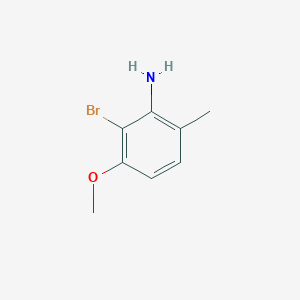


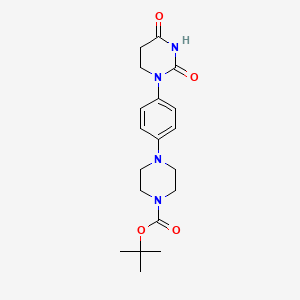

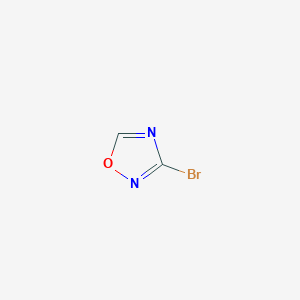
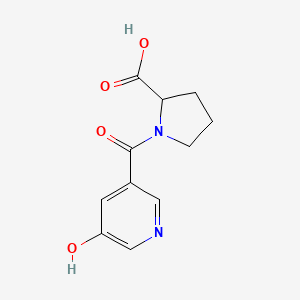

![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)

![[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13920373.png)
